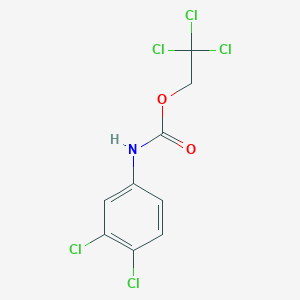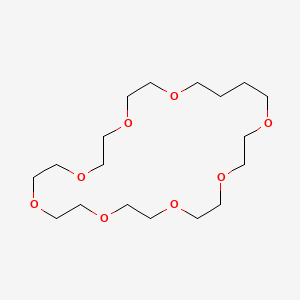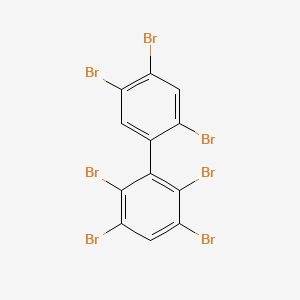![molecular formula C17H10N4O3 B14423675 5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile CAS No. 84317-71-5](/img/structure/B14423675.png)
5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile: is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a nitro group, a naphthalene ring, and a benzonitrile moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine derivatives under acidic conditions. The reaction is often carried out in a solvent-free environment or using a suitable organic solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include nitric acid, hydrogen gas, and halogens.
Scientific Research Applications
5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, making the compound useful in various biochemical applications .
Comparison with Similar Compounds
Similar compounds include:
2-Amino-5-nitrobenzonitrile: Shares the nitro and benzonitrile groups but lacks the naphthalene ring.
1-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]urea:
Properties
CAS No. |
84317-71-5 |
|---|---|
Molecular Formula |
C17H10N4O3 |
Molecular Weight |
318.29 g/mol |
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C17H10N4O3/c18-10-12-9-13(21(23)24)6-7-15(12)19-20-17-14-4-2-1-3-11(14)5-8-16(17)22/h1-9,22H |
InChI Key |
TVLSZLQVSHGVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



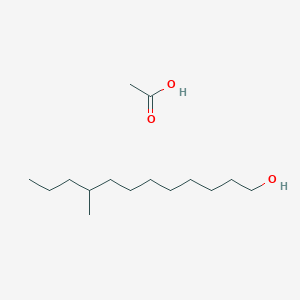
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
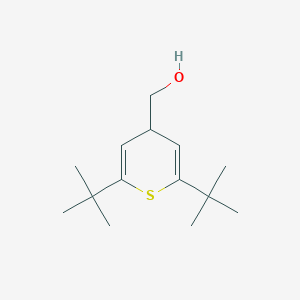
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
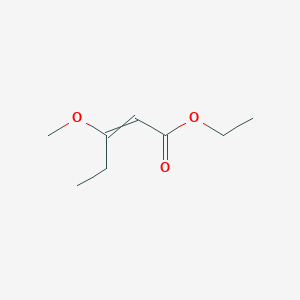
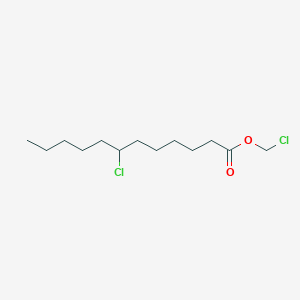

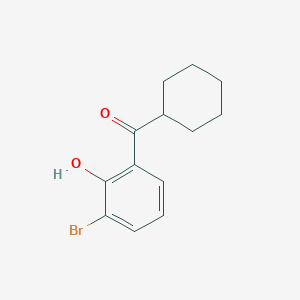

![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
